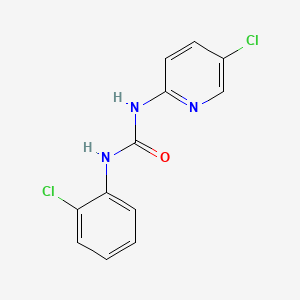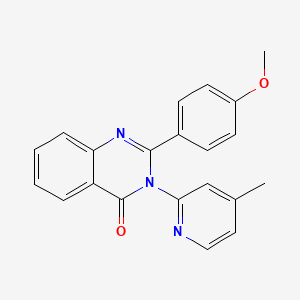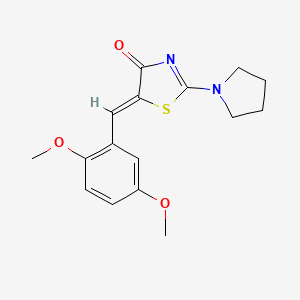![molecular formula C15H10FNO3 B5553390 methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate CAS No. 304896-32-0](/img/structure/B5553390.png)
methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate involves several key strategies, including condensation and cyclization reactions. One approach involves the condensation of ethyl α-cyano-β-(2-furyl)acrylate with p-fluorophenylmagnesium bromide, followed by deethoxycarbonylation to yield β-(p-fluorophenyl)-β-(2-furyl)propionitrile. Reduction of the nitrile group then provides the desired compound or its analogues (Arutyunyan et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate has been elucidated through various techniques such as X-ray diffraction. These analyses reveal the presence of a three-dimensional supramolecular network, governed by hydrogen bonding and π-π stacking interactions, which plays a crucial role in the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).
科学的研究の応用
Organic Synthesis
- Oxidative Cyclization : Methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate and related compounds are used in oxidative cyclization reactions. For instance, 4-Cyano-2,3-dihydrofuran-3-carboxamides were synthesized using this process, demonstrating the compound's utility in organic synthesis (Burgaz et al., 2007).
Medicinal Chemistry
- Antimalarial Agents : Derivatives of the compound, such as [5-(4-nitrophenyl)-2-furyl]acrylic acid, have been investigated for their potential as antimalarial agents. Some derivatives show promising activity against Plasmodium falciparum, the parasite responsible for malaria (Wiesner et al., 2003).
Materials Science
- Organic Sensitizers for Solar Cells : The compound's derivatives are used in the development of organic sensitizers for solar cell applications. These sensitizers, which include donor, electron-conducting, and anchoring groups, show high efficiency in converting incident photons to current (Kim et al., 2006).
Crystallography
- Crystal Structure Analysis : The structure of substituted derivatives of methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate has been analyzed, contributing to a better understanding of molecular conformations and interactions (Lokaj et al., 1989).
Polymer Science
- Polymeric Hydrogels : The compound's derivatives are used in the synthesis of polymeric hydrogels, demonstrating applications in drug release and materials engineering (Arun & Reddy, 2005).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZXAPJGTUJOU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-32-0 |
Source


|
| Record name | METHYL 2-CYANO-3-(5-(4-FLUOROPHENYL)-2-FURYL)ACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)
![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)


![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)
![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)